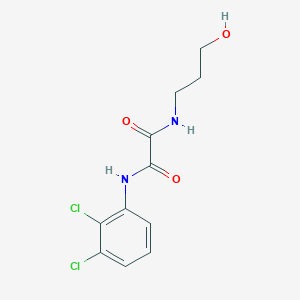![molecular formula C18H21NO6 B5096877 1,3-dimethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B5096877.png)
1,3-dimethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene is an organic compound characterized by its complex aromatic structure This compound features a benzene ring substituted with two methoxy groups and a butoxy chain linked to a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene typically involves multiple steps:
Formation of the nitrophenoxy intermediate: This step involves the nitration of phenol to form 4-nitrophenol, which is then reacted with an appropriate alkylating agent to form 4-nitrophenoxybutane.
Coupling with the dimethoxybenzene: The nitrophenoxybutane is then coupled with 1,3-dimethoxybenzene under specific conditions, often involving a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like tin chloride.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents are often used.
Major Products
Reduction of the nitro group: This yields the corresponding amino derivative.
Substitution of methoxy groups: This can yield a variety of substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
1,3-dimethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 1,3-dimethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating methoxy groups and the electron-withdrawing nitro group, which affect the overall electron density of the benzene ring. This compound can interact with various molecular targets through electrophilic or nucleophilic pathways, depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethoxybenzene: Lacks the nitrophenoxybutane substitution, making it less complex.
4-nitrophenoxybutane: Does not have the dimethoxybenzene core, resulting in different reactivity and applications.
Uniqueness
1,3-dimethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene is unique due to its combination of electron-donating and electron-withdrawing groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
1,3-dimethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-22-16-6-5-7-17(23-2)18(16)25-13-4-3-12-24-15-10-8-14(9-11-15)19(20)21/h5-11H,3-4,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMFAUZNFNMAIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-bromo-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B5096803.png)
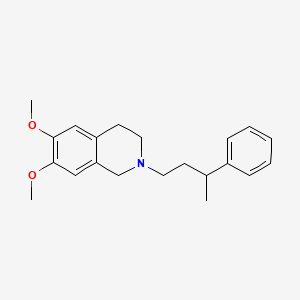
![11-(2,4-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5096814.png)
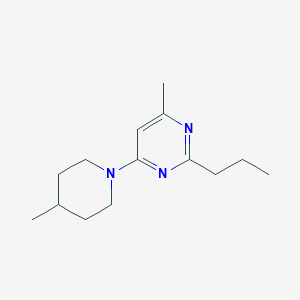
![6,8-dichloro-3-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5096826.png)
![Methyl 4-[3-[2-(3,4-dimethoxyphenyl)ethyl-(methylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B5096832.png)
![N-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methylbenzamide](/img/structure/B5096836.png)
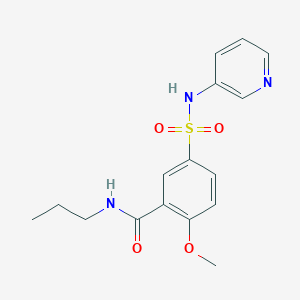
![2-[(4-methoxyphenyl)methyl]guanidine;sulfuric acid](/img/structure/B5096841.png)
![1-[(4-bromophenyl)sulfonyl]-N'-[1-(4-ethoxyphenyl)ethylidene]-4-piperidinecarbohydrazide](/img/structure/B5096842.png)
![ethyl 1-[(3-methyl-2-thienyl)methyl]-3-piperidinecarboxylate](/img/structure/B5096851.png)
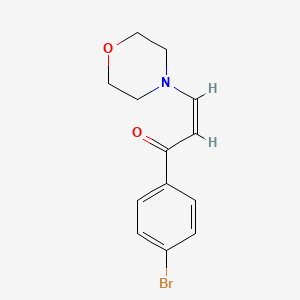
![2-{3-[2-(4-chlorophenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B5096860.png)
